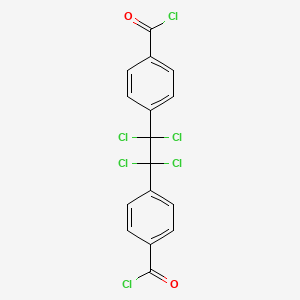
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride (TBDBC) is an important and versatile chemical compound used in a wide variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a variety of other compounds. TBDBC is also used in many biochemical and physiological experiments, as it has a number of advantages and limitations that must be taken into consideration.
科学研究应用
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used in the synthesis of polymers and other polymeric materials, as well as in the synthesis of pharmaceuticals and other drugs. Additionally, this compound is used in biochemistry and molecular biology experiments, as it can be used to modify proteins and other biomolecules.
作用机制
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. This compound can react with a variety of different molecules, such as proteins, nucleic acids, carbohydrates, and lipids. When this compound reacts with these molecules, it forms covalent bonds, which can then be used to modify the structure and function of the molecules.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can be useful in the study of enzyme function. Additionally, this compound has been shown to interact with proteins and other biomolecules, which can be useful in the study of protein structure and function. Finally, this compound has been shown to interact with DNA, which can be useful in the study of DNA structure and function.
实验室实验的优点和局限性
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its high reactivity, which allows it to be used in a variety of different experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also highly toxic, and care must be taken when handling and storing it.
未来方向
There are a number of potential future directions for the use of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride in scientific research. One potential direction is the use of this compound in the synthesis of novel drugs and other pharmaceuticals. Additionally, this compound could be used to modify proteins and other biomolecules to study their structure and function. Finally, this compound could be used in the study of DNA structure and function, as it has been shown to interact with DNA.
合成方法
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is synthesized by a reaction between tetrachloroethane and benzoyl chloride, which produces 1,2-dichloro-4,4'-bisbenzoyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is then quenched with aqueous sodium hydroxide, which yields this compound. The overall reaction is as follows:
C2Cl4 + C6H5COCl → C6H4Cl2COCl2 + C6H5COCl → C6H4Cl2COCl2 + NaOH → C6H4Cl2COCl2 + H2O → this compound
属性
IUPAC Name |
4-[2-(4-carbonochloridoylphenyl)-1,1,2,2-tetrachloroethyl]benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O2/c17-13(23)9-1-5-11(6-2-9)15(19,20)16(21,22)12-7-3-10(4-8-12)14(18)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMSUJNEJRXVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(C(C2=CC=C(C=C2)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)




![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)

